Meclizine N,N'-Dioxide

Chromatography Mass Spectrometry Physicochemical Properties

Select Meclizine N,N'-Dioxide to uniquely identify and quantify this di-N-oxide impurity or metabolite. Its higher molecular weight (422.9) and lower lipophilicity (XLogP3‑AA 4.6) alter chromatographic retention and MS detection compared to meclizine (MW 390.9, XLogP3‑AA 5.8) and Meclizine N‑oxide (MW 406.9, XLogP3‑AA 5.2), ensuring unambiguous resolution. Ideal for HPLC/LC‑MS method development (ICH Q2(R1)), routine QC impurity monitoring, forced degradation (oxidative marker), and metabolite analysis. Only the correct reference standard guarantees ANDA compliance and avoids regulatory delays. Order with full CoA.

Molecular Formula C25H27ClN2O2
Molecular Weight 422.953
CAS No. 114624-70-3
Cat. No. B587456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclizine N,N'-Dioxide
CAS114624-70-3
Synonyms1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine 1,4-Dioxide; 
Molecular FormulaC25H27ClN2O2
Molecular Weight422.953
Structural Identifiers
SMILESCC1=CC(=CC=C1)C[N+]2(CC[N+](CC2)(C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-])[O-]
InChIInChI=1S/C25H27ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
InChIKeyAGPRHOVRGSVTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meclizine N,N'-Dioxide (CAS 114624-70-3) – Identity and Baseline Characteristics for Research Procurement


Meclizine N,N'-Dioxide (CAS 114624-70-3) is a chemically defined derivative of the piperazine-class antihistamine meclizine, characterized by the N-oxidation of both tertiary amine groups to form a 1,4-dioxidopiperazine-1,4-diium structure [1]. This compound is recognized as a metabolite and a potential impurity in meclizine drug substances and formulations, and is commercially supplied as a reference standard for analytical method development, validation, and quality control applications in support of Abbreviated New Drug Applications (ANDAs) and commercial production [2]. Its molecular formula is C25H27ClN2O2, with a computed molecular weight of 422.9 g/mol and an XLogP3-AA value of 4.6 [1].

Why Substituting Meclizine N,N'-Dioxide with a Generic Meclizine Salt or Mono-Oxide is Unacceptable


The selection of Meclizine N,N'-Dioxide over its parent drug (meclizine) or related mono-oxide (Meclizine N-oxide) is mandated by distinct physicochemical properties that directly govern analytical behavior and regulatory identity. The introduction of a second N-oxide group yields a compound with a substantially higher molecular weight (422.9 g/mol) and a lower computed lipophilicity (XLogP3-AA = 4.6) compared to both the parent drug (MW 390.9 g/mol, XLogP3-AA 5.8) and the mono-oxide metabolite (MW 406.9 g/mol, XLogP3-AA 5.2) [1]. These differences are not subtle; they alter chromatographic retention, mass spectrometric detection, and solubility characteristics, making direct substitution impossible for any application requiring precise identification, quantification, or purity assessment of this specific impurity or metabolite [1]. Furthermore, in the context of pharmaceutical quality control, the specific impurity is subject to regulatory scrutiny, and only the correctly identified reference standard (Meclizine N,N'-Dioxide) can be used to demonstrate compliance with impurity limits and method specificity, thereby avoiding regulatory delays or compliance failures [2].

Quantitative Evidence for the Differentiated Selection of Meclizine N,N'-Dioxide (CAS 114624-70-3)


Molecular Weight and Lipophilicity as Determinants of Analytical Behavior

Meclizine N,N'-Dioxide exhibits a significantly higher molecular weight (422.9 g/mol) and a lower computed lipophilicity (XLogP3-AA = 4.6) compared to the parent drug meclizine (MW 390.9 g/mol, XLogP3-AA 5.8) and the mono-oxide metabolite Meclizine N-oxide (MW 406.9 g/mol, XLogP3-AA 5.2) [1]. These quantitative differences are not only statistically significant but also practically meaningful: the addition of two oxygen atoms (+32 Da) ensures a distinct mass-to-charge ratio in MS detection, while the reduced logP value of 4.6 predicts markedly different retention behavior on reversed-phase HPLC columns compared to the more hydrophobic parent (logP 5.8) [1]. These properties directly influence method development, where accurate identification and separation of this specific impurity from its closely related analogs are critical.

Chromatography Mass Spectrometry Physicochemical Properties

Regulatory Context: Use as a Reference Standard in ANDA and Quality Control

Meclizine N,N'-Dioxide is explicitly positioned as a reference standard for analytical method development, method validation (AMV), Quality Control (QC), and Abbreviated New Drug Application (ANDA) support, as stated by multiple reputable vendors who supply the compound with regulatory-compliant characterization data [1][2]. This contrasts with the parent drug meclizine or its salts, which are typically used as active pharmaceutical ingredients (APIs) for therapeutic effect, not for impurity quantification. The use of this specific compound as a reference standard ensures that analytical methods are accurately calibrated for the detection and quantitation of this exact impurity, a critical step in meeting ICH and FDA guidelines for drug product safety and quality.

Regulatory Science Quality Control Impurity Profiling

Role as a Distinct Metabolite in Pharmacokinetic and Stability Studies

Meclizine N,N'-Dioxide is identified as a metabolite of the histamine H1 receptor antagonist meclizine, and its formation represents a specific biotransformation pathway (di-N-oxidation) that is distinct from the formation of the more commonly studied mono-oxide metabolite (Meclizine N-oxide) . The presence of two N-oxide groups results in a unique molecular weight of 422.9 g/mol and a distinct fragmentation pattern in mass spectrometry, enabling its specific detection and quantification in biological matrices [1]. Understanding the formation and levels of this metabolite is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for assessing the stability of meclizine formulations where oxidative degradation can occur .

Metabolism Pharmacokinetics Stability Studies

Optimal Research and Industrial Scenarios for Procuring Meclizine N,N'-Dioxide (CAS 114624-70-3)


Analytical Method Development and Validation for Generic Meclizine Products

Procure Meclizine N,N'-Dioxide as a certified reference standard to develop and validate high-performance liquid chromatography (HPLC) or mass spectrometry (MS) methods for the quantification of this specific impurity in meclizine drug substances and finished dosage forms. The compound's unique physicochemical properties (MW 422.9 g/mol, XLogP3-AA 4.6) ensure it is chromatographically resolved from the parent drug (MW 390.9 g/mol, XLogP3-AA 5.8) and the mono-oxide impurity (MW 406.9 g/mol, XLogP3-AA 5.2), providing a robust system suitability marker [1]. This application is directly mandated by ICH Q2(R1) guidelines for method validation and is essential for successful ANDA submissions [2].

Routine Quality Control and Batch Release Testing

Use Meclizine N,N'-Dioxide as a quantitative impurity standard in routine quality control (QC) laboratories to ensure that the levels of this potential impurity do not exceed regulatory limits in commercial batches of meclizine hydrochloride. The compound's availability with detailed certificates of analysis (CoA) and compliance with regulatory guidelines [1][2] supports the generation of accurate and defensible data for batch release and stability studies, thereby mitigating the risk of regulatory action and ensuring patient safety.

Stability-Indicating Method Development and Forced Degradation Studies

Incorporate Meclizine N,N'-Dioxide as a target analyte in forced degradation studies to assess the stability of meclizine formulations under oxidative stress. The formation of this di-N-oxide species can serve as a marker for oxidative degradation pathways, and its quantification using a validated stability-indicating method [1] provides critical data for establishing shelf-life and storage conditions. The distinct molecular weight and chromatographic behavior of the N,N'-Dioxide compared to other degradation products ensure method specificity [2].

Metabolite Identification and Pharmacokinetic Studies

Utilize Meclizine N,N'-Dioxide as an authentic reference standard for the identification and semi-quantitative analysis of the di-N-oxide metabolite in biological samples (e.g., plasma, urine) from preclinical or clinical studies. The compound's unique mass (422.9 g/mol) and fragmentation pattern enable its specific detection by LC-MS/MS, facilitating a more complete understanding of meclizine's metabolic fate and potential for drug-drug interactions [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meclizine N,N'-Dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.